

Cross-Species Potency of PF-05089771: A Comparative Analysis of Nav1.7 Inhibition

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Compound of Interest				
Compound Name:	PF 05089771			
Cat. No.:	B609952	Get Quote		

PF-05089771 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key mediator in pain signaling pathways.[1][2] Its efficacy has been evaluated across various species, revealing differences in potency that are crucial for the preclinical to clinical translation of pain therapeutics. This guide provides a comparative overview of PF-05089771's half-maximal inhibitory concentration (IC50) values across different species, details the experimental methodologies used for these determinations, and illustrates the relevant biological and experimental pathways.

Data Presentation: IC50 Values

The inhibitory potency of PF-05089771 on Nav1.7 channels varies across common preclinical species. The compound demonstrates high potency against human, mouse, dog, and cynomolgus macaque Nav1.7 channels, with IC50 values in the low nanomolar range.[1][2][3] However, its potency against the rat Nav1.7 ortholog is significantly lower.[1][2][3]

Species	Channel	IC50 (nM)	Reference
Human	hNav1.7	11	[1][3][4]
Mouse	musNav1.7	8	[1][3]
Cynomolgus Macaque	cynNav1.7	12	[3]
Dog	dogNav1.7	13	[3]
Rat	ratNav1.7	171 (or 168)	[1][2][3]



This cross-species difference, particularly the 15-fold lower potency in rats compared to humans, is attributed to sequence divergence at the putative binding site within the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel.[2]

Experimental Protocols

The determination of PF-05089771's IC50 values was primarily conducted using electrophysiological techniques, specifically automated and manual patch-clamp assays on heterologous expression systems.

- 1. Cell Line and Channel Expression:
- Human Embryonic Kidney (HEK) 293 cells were used to stably or transiently express the full-length Nav1.7 channel orthologues from various species (human, mouse, rat, dog, cynomolgus macaque).[2][5]
- 2. Electrophysiological Recordings:
- Method: Whole-cell patch-clamp electrophysiology was the core technique.[2][6] Recordings
 were performed using automated patch-clamp systems (e.g., PatchXpress) for highthroughput screening and manual patch-clamp for detailed mechanistic studies.[2][5]
- State-Dependent Inhibition: PF-05089771 is a state-dependent inhibitor, showing significantly higher potency for the inactivated state of the Nav1.7 channel compared to the resting state (11 nM vs 10 μM for human Nav1.7).[2][5]
- Voltage Protocol: To measure the potency on the inactivated state, the cell membrane potential was held at the empirically determined half-inactivation voltage (V½) for each cell.
 [2][5] For human Nav1.7 expressed in HEK293 cells, the average V½ of inactivation was approximately -77.7 mV.[2][5] A depolarizing test pulse was then applied to elicit a sodium current, and the inhibitory effect of different concentrations of PF-05089771 was measured.
- Data Analysis: Concentration-response curves were generated by plotting the percentage of current inhibition against the compound concentration. The IC50 values were then calculated by fitting the data to a standard logistical equation.

Mandatory Visualizations



Signaling Pathway of Nav1.7 in Nociception

The diagram below illustrates the role of the Nav1.7 channel in the pain signaling cascade. Noxious stimuli activate nociceptors, leading to the opening of Nav1.7 channels. The subsequent influx of sodium ions depolarizes the neuron, amplifying the signal and leading to the generation of an action potential that travels to the central nervous system, resulting in the sensation of pain. PF-05089771 selectively blocks this channel, thereby inhibiting the pain signal at its origin.



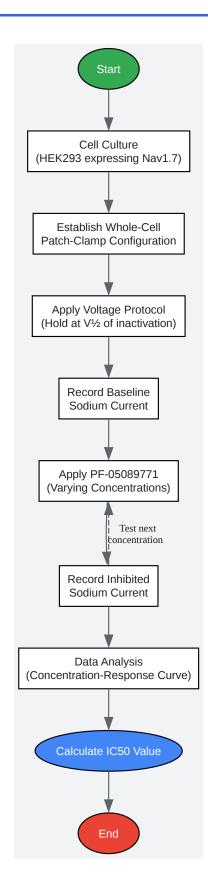
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Caption: Role of Nav1.7 in the pain signaling pathway and its inhibition by PF-05089771.

Experimental Workflow for IC50 Determination

The following flowchart outlines the typical experimental process for determining the IC50 value of an inhibitor like PF-05089771 using patch-clamp electrophysiology.





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Caption: Workflow for determining IC50 values using whole-cell patch-clamp electrophysiology.



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